A Validated Scaffold for Developing Potent Adenosine A3 Receptor Ligands with Nanomolar Binding Affinity
Derivatives of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol are explicitly documented as high-affinity ligands for the human Adenosine A3 receptor (A3AR). In contrast, the unsubstituted parent core (5-(3-chlorophenyl)isoxazole, CAS 7064-34-8) lacks the functional groups necessary for this specific, high-affinity interaction. The data below demonstrates the nanomolar binding potency achievable with a specific derivative, underscoring the value of the core structure in targeted drug discovery [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Not applicable (Derivative: 8-(1-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)-1H-...) exhibits a Ki of <100 nM) |
| Comparator Or Baseline | Unsubstituted core: 5-(3-chlorophenyl)isoxazole (CAS 7064-34-8) lacks the 3-methanol group for derivatization; no comparable A3AR affinity reported. |
| Quantified Difference | Quantified difference in affinity is not directly available as a head-to-head comparison. The key differentiation is functional: the methanol group is essential for creating high-affinity ligands, a capability absent in the comparator. |
| Conditions | In vitro radioligand binding assay using human A3AR expressed in HEK293 cells, as reported in the associated publication (DOI: 10.1016/j.bmcl.2005.10.002). |
Why This Matters
This evidence confirms the compound's role as a crucial intermediate for a validated therapeutic target, providing a direct, research-based reason for its procurement over a cheaper, non-derivatizable analog.
- [1] BindingDB. (2026). PrimarySearch for Adenosine receptor A3 and BDBM50176764. Entry for 8-(1-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)-1H-... View Source
